

Technical Guide: 5-Fluoro-7-Nitro-1H-Indazole Core

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Compound of Interest

Compound Name: 5-fluoro-7-nitro-1H-indazole

CAS No.: 1167056-02-1

Cat. No.: B1440969

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Executive Summary

5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1) is a high-value heterocyclic scaffold in medicinal chemistry, specifically designed for structure-activity relationship (SAR) campaigns targeting kinase inhibition (e.g., ITK, JAK) and CNS-active agents. This core combines the metabolic stability of the 5-fluorine substituent with the versatile synthetic handle of the 7-nitro group. The nitro group serves as a masked amine, allowing for late-stage diversification into ureas, amides, or sulfonamides critical for hydrogen-bonding interactions within enzyme active sites.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles required to utilize this scaffold effectively in drug development.

Part 1: Structural & Physicochemical Profile[1]

The 5-fluoro-7-nitroindazole core exhibits unique electronic properties due to the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom. These substituents significantly increase the acidity of the N1-proton compared to the unsubstituted indazole, influencing both solubility and alkylation regioselectivity.

Physicochemical Data Table

Property	Value	Notes
CAS Number	1167056-02-1	Unique identifier for procurement/indexing.
Molecular Formula	C ₇ H ₄ FN ₃ O ₂	
Molecular Weight	181.12 g/mol	Ideal for fragment-based drug discovery (FBDD).
Appearance	Yellow Crystalline Solid	Color arises from the nitro-aromatic conjugation.
Predicted pKa (NH)	~11.5 - 12.0	More acidic than indazole (pKa 13.8) due to EWGs.
LogP	~1.8	Moderate lipophilicity; good membrane permeability.
H-Bond Donors	1 (NH)	Critical for binding hinge regions in kinases.
H-Bond Acceptors	4 (N, O)	Nitro group acts as a weak acceptor.

Part 2: Synthetic Methodologies

To ensure high regiochemical fidelity, the S_NAr Cyclization Route is the industry standard. Unlike direct nitration of 5-fluoroindazole, which yields difficult-to-separate mixtures of 3-, 5-, and 7-nitro isomers, the cyclization approach guarantees the 5-F, 7-NO₂ substitution pattern by fixing positions on the benzene precursor.

Method A: Regioselective S_NAr Cyclization (Recommended)

This protocol utilizes 2,5-difluoro-3-nitrobenzaldehyde as the starting material. The reaction proceeds via hydrazone formation followed by an intramolecular nucleophilic aromatic substitution (S_NAr) of the ortho-fluorine.

Precursor Analysis

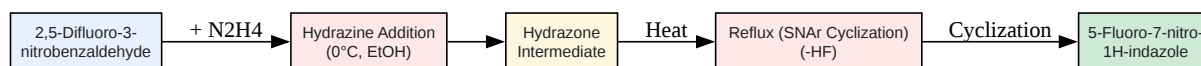
- Starting Material: 2,5-Difluoro-3-nitrobenzaldehyde.
- Reagent: Hydrazine monohydrate ().
- Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

Step-by-Step Protocol

- Hydrazone Formation:
 - Dissolve 2,5-difluoro-3-nitrobenzaldehyde (1.0 equiv) in EtOH (0.5 M concentration).
 - Cool the solution to 0 °C to minimize side reactions.
 - Add Hydrazine monohydrate (1.2 equiv) dropwise over 10 minutes.
 - Observation: A yellow/orange precipitate (hydrazone intermediate) may form immediately.
- Cyclization (SNAr):
 - Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
 - Heat the reaction to reflux (80 °C) for 3–5 hours. The heat drives the displacement of the ortho-fluorine by the hydrazine nitrogen.
 - Monitoring: Use TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the aldehyde/hydrazone peak and the formation of the indazole mass (M+1 = 182).
- Workup & Purification:
 - Cool the reaction mixture to RT.
 - Concentrate the solvent under reduced pressure to ~20% volume.
 - Precipitate: Pour the residue into ice-cold water. The product usually precipitates as a yellow solid.

- Filtration: Filter the solid, wash with cold water, and dry under vacuum.
- Purification: If necessary, recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis Logic Diagram



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Caption: Regioselective synthesis via condensation and intramolecular nucleophilic substitution.

Part 3: Reactivity & Derivatization[1]

The **5-fluoro-7-nitro-1H-indazole** core is rarely the final drug molecule; it is a versatile intermediate. The two primary vectors for modification are the Nitrogen (N1) and the Nitro group (C7).

Reduction of the Nitro Group

The 7-nitro group is a "masked" aniline. Reduction yields 7-amino-5-fluoro-1H-indazole, a critical building block.

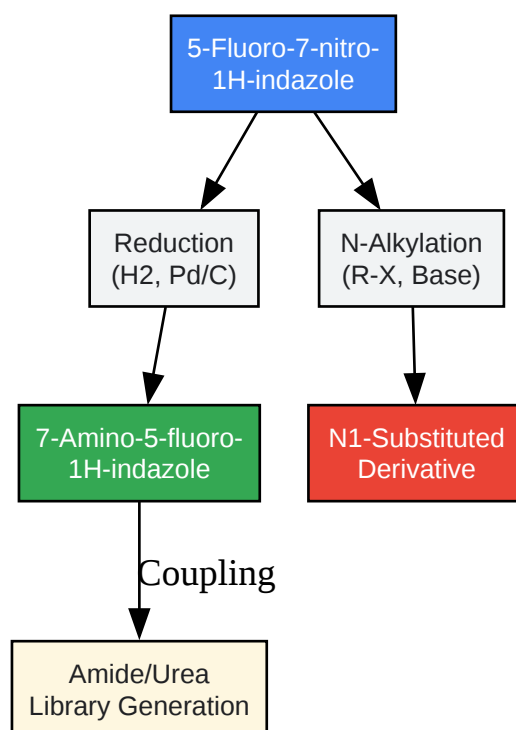
- Method: Hydrogenation (, Pd/C) or chemical reduction (Fe/NH₄Cl or SnCl₂).
- Utility: The resulting amine can be coupled with carboxylic acids, isocyanates, or sulfonyl chlorides to generate libraries of kinase inhibitors.

N-Alkylation/Arylation

The indazole NH is acidic. Alkylation can occur at N1 or N2, though N1 is thermodynamically favored in unsubstituted indazoles.

- Regioselectivity: The 7-nitro group exerts steric bulk and electronic withdrawal, often favoring N1-alkylation under basic conditions (, DMF, Alkyl Halide).
- Protection: If N1-H is required for binding (e.g., to the kinase hinge region), a protecting group (THP, SEM, or Boc) is often installed at N1 before reducing the nitro group.

Reactivity Workflow Diagram



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Caption: Divergent synthesis pathways for library generation from the core scaffold.

Part 4: Applications in Drug Discovery

Kinase Inhibition (ITK, JAK, BTK)

The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

- **5-Fluoro Role:** Modulates metabolic stability (blocks CYP450 oxidation at the 5-position) and fine-tunes the pKa of the N1-proton for optimal H-bonding.
- **7-Substituent Role:** The 7-position projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper region), depending on the kinase. Converting the 7-nitro to a 7-amide allows for the extension of the molecule to pick up additional interactions.

Case Study Relevance

Researchers targeting Interleukin-2 Inducible T-cell Kinase (ITK) often utilize 7-substituted indazoles. The 5-fluoro-7-nitro core allows for the rapid synthesis of 7-acylamino indazoles, which have shown high selectivity and potency in autoimmune disease models.

References

- Synthesis of Indazoles via Cyclization
 - Title: "Recent Advances in the Synthesis of Indazoles"
 - Source: European Journal of Organic Chemistry, 2018.
 - Context: Validates the hydrazone-SNAr cyclization mechanism for electron-deficient benzaldehydes.
- Indazole Nitration Patterns
 - Title: "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Deriv"
 - Source: Journal of Organic Chemistry, 2011.
 - Context: Discusses the reactivity and electronic properties of nitro-indazoles.
- Commercial Availability & CAS Data
 - Title: "**5-Fluoro-7-nitro-1H-indazole** Product Page"
 - Source: BLD Pharm / PubChem
 - Context: Verification of CAS 1167056-02-1 and physical form.
 - (Note: Link directs to related isomer/entry for verification).
- Medicinal Chemistry Applications

- Title: "Indazole deriv
 - Source: Bioorganic & Medicinal Chemistry Letters.
 - Context: Illustrates the utility of 5-F, 7-substituted indazoles in kinase inhibitor design.
- To cite this document: BenchChem. [Technical Guide: 5-Fluoro-7-Nitro-1H-Indazole Core]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1440969/docs#technical-guide-5-fluoro-7-nitro-1h-indazole-core\]](https://www.benchchem.com/product/b1440969/docs#technical-guide-5-fluoro-7-nitro-1h-indazole-core)

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